

# The Impact of CT900 on DNA Synthesis in Cancer Cells: A Technical Overview

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## Executive Summary

CT900 (also known as Onatasertib, ONX-0801, or BGC 945) is a novel, highly selective, small-molecule inhibitor of thymidylate synthase (TS). Its primary mechanism of action involves targeted delivery to cancer cells overexpressing the alpha-folate receptor ( $\alpha$ -FR), leading to the disruption of de novo thymidine synthesis, a critical process for DNA replication and repair. This targeted approach is designed to concentrate the therapeutic agent in tumor tissues while minimizing exposure to healthy tissues, thereby offering a potentially wider therapeutic window. Preclinical and clinical studies have demonstrated that by inhibiting thymidylate synthase, CT900 effectively induces S-phase cell cycle arrest and triggers apoptosis in cancer cells dependent on this pathway for proliferation. This document provides a comprehensive technical guide on the core mechanism of CT900, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated cellular pathways.

## Mechanism of Action of CT900

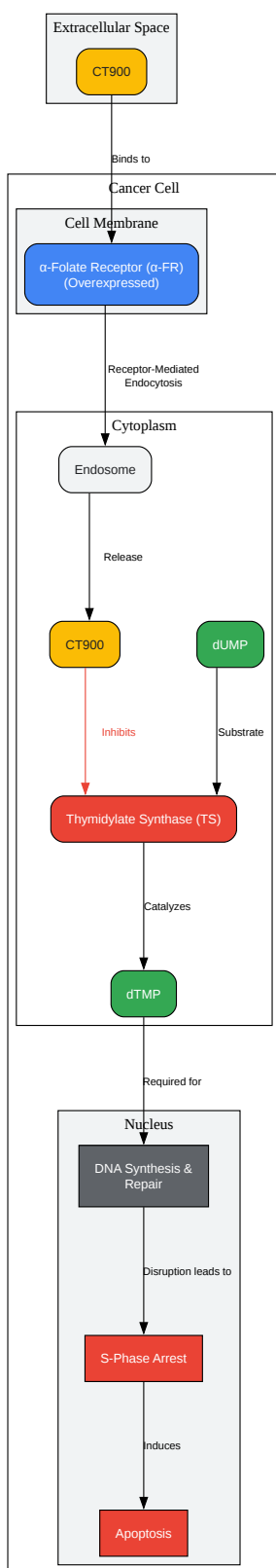
CT900's efficacy is rooted in a two-pronged strategy: targeted delivery and potent enzyme inhibition.

- **Targeted Delivery via  $\alpha$ -Folate Receptor ( $\alpha$ -FR):** Many solid tumors, including high-grade serous ovarian cancer, triple-negative breast cancer, and non-small cell lung cancer, exhibit significant overexpression of the  $\alpha$ -folate receptor on their cell surface, whereas its

expression in normal tissues is limited.[1] CT900 was designed to mimic folic acid, allowing it to be actively transported into cancer cells through receptor-mediated endocytosis via the  $\alpha$ -FR.[2][3] This selective uptake mechanism is crucial for concentrating the drug within the tumor microenvironment.[3]

- Inhibition of Thymidylate Synthase (TS): Once internalized, CT900's primary intracellular target is thymidylate synthase.[2] TS is a pivotal enzyme in the de novo nucleotide synthesis pathway, responsible for catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[4] dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and repair.[4] By potently inhibiting TS, CT900 leads to a rapid depletion of the intracellular dTMP and dTTP pools. The resulting nucleotide imbalance disrupts DNA replication, leading to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][5]

Below is a diagram illustrating the targeted delivery and mechanism of action of CT900.



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Caption: Targeted delivery and mechanism of action of CT900.

## Quantitative Data on CT900's Efficacy

The following tables summarize the key quantitative data from preclinical and clinical studies of CT900, demonstrating its potency and selectivity.

Parameter	Value	Cell Lines / Conditions	Reference
Enzyme Inhibition			
Ki (Thymidylate Synthase)	1.2 nmol/L	Isolated thymidylate synthase	[2]
Cell Growth Inhibition			
IC50	~1-300 nmol/L	$\alpha$ -FR-overexpressing human tumor cell lines	[2]
IC50	~7 $\mu$ mol/L (~7000 nmol/L)	$\alpha$ -FR-negative mouse L1210 and human A431 cells	[2]
In Vivo Efficacy			
TS Inhibition	6-fold increase in [125I]dUrd uptake	In vivo KB tumor xenografts in mice (compared to control)	[2]

Table 1: Preclinical Efficacy of CT900 (BGC 945)

Cohort / Patient Population	Dosing Schedule	Overall Response Rate (ORR)	Reference
High-Grade Serous Ovarian Cancer (HGSOC) - Expansion Cohort	12 mg/m <sup>2</sup> every 2 weeks	29% (6/21 evaluable patients)	[6]
HGSOC with High/Medium $\alpha$ -FR Expression	12 mg/m <sup>2</sup> every 2 weeks	38% (6/16 evaluable patients)	[6]
HGSOC with High/Medium $\alpha$ -FR Expression (with Dexamethasone)	12 mg/m <sup>2</sup> every 2 weeks	33% (4/12 evaluable patients)	[6]

Table 2: Clinical Efficacy of CT900 in High-Grade Serous Ovarian Cancer

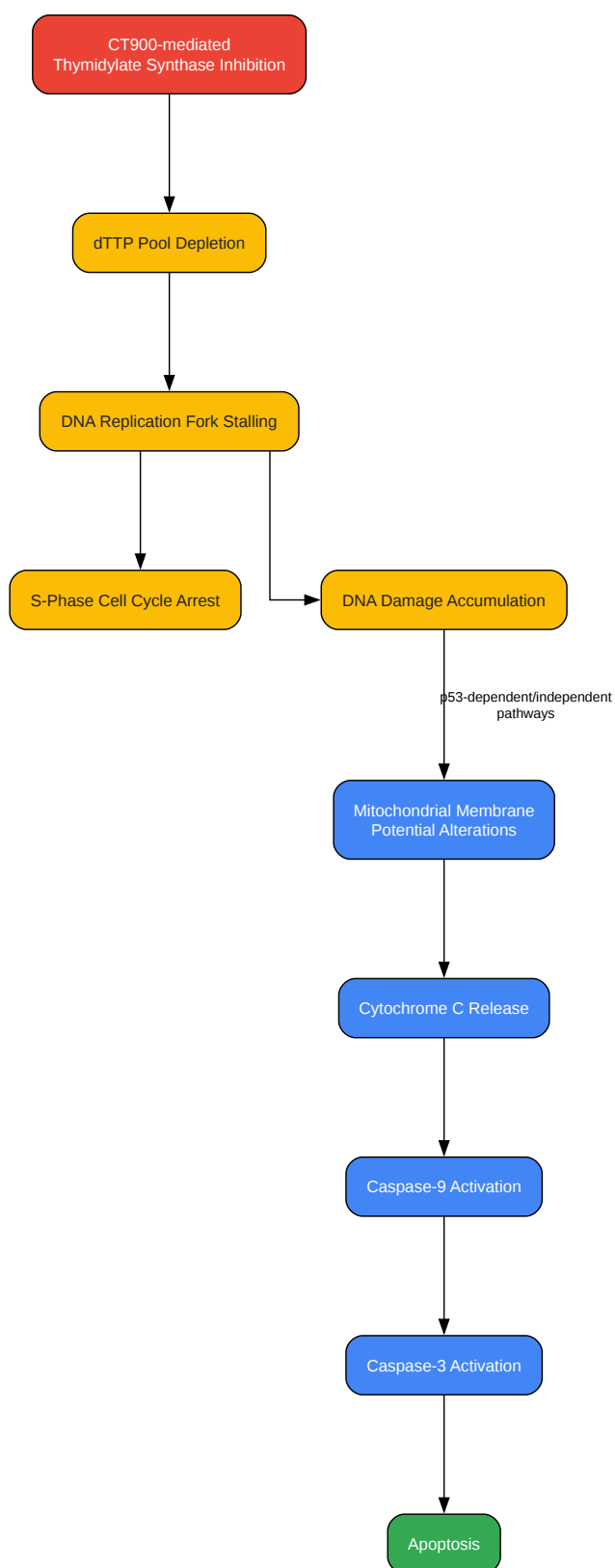
## Signaling Pathways Affected by CT900

The inhibition of thymidylate synthase by CT900 triggers a cascade of cellular events that culminate in cell cycle arrest and apoptosis. The depletion of dTMP and the subsequent imbalance in the deoxynucleotide pool are primary drivers of these downstream effects.

- **Induction of S-Phase Arrest:** DNA replication is a tightly regulated process that occurs during the S-phase of the cell cycle. A sufficient supply of all four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP) is essential for the processive action of DNA polymerases. The CT900-induced depletion of dTTP stalls replication forks, leading to an accumulation of cells in the S-phase.[7] This S-phase arrest is a hallmark of thymidylate synthase inhibition. [7]
- **Activation of Apoptotic Pathways:** Prolonged S-phase arrest and the accumulation of DNA damage can trigger apoptosis. The precise mechanisms can be p53-dependent or independent, depending on the genetic background of the cancer cell.[8] Key events include the release of cytochrome c from the mitochondria and the subsequent activation of the

caspase cascade, particularly the cleavage and activation of initiator caspase-9 and effector caspase-3.<sup>[7][8]</sup>

The signaling pathway from TS inhibition to apoptosis is depicted below.



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Caption: Downstream signaling cascade following TS inhibition by CT900.

## Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CT900 on cancer cells.

### Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

- **Cell Seeding:** Seed cancer cells (e.g.,  $\alpha$ -FR-positive KB or IGROV-1 cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete growth medium. Incubate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- **Compound Treatment:** Prepare serial dilutions of CT900 in complete growth medium. Remove the existing medium from the wells and add 100  $\mu$ L of the diluted compound or vehicle control.
- **Incubation:** Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** Add 10  $\mu$ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- **Formazan Solubilization:** Incubate for 4 hours at 37°C. Add 100  $\mu$ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC<sub>50</sub> value using non-linear regression analysis.

### DNA Synthesis Assay (BrdU Incorporation)

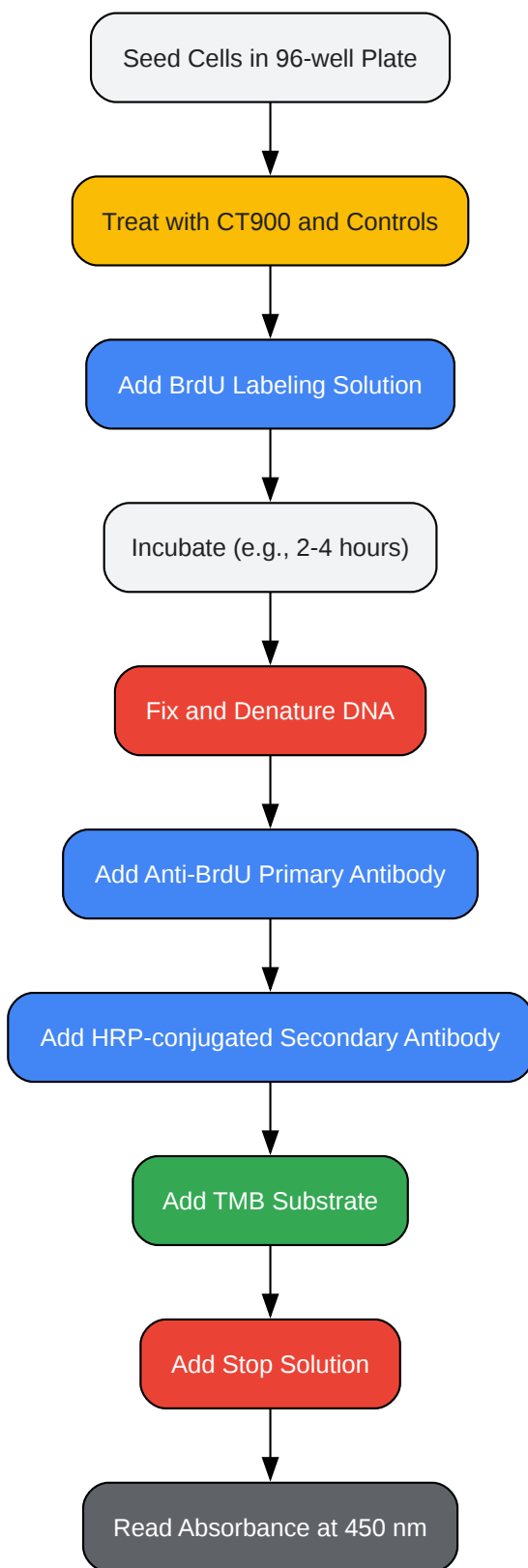
This assay quantifies the rate of DNA synthesis by measuring the incorporation of the thymidine analog bromodeoxyuridine (BrdU).



#### Protocol:

- **Cell Seeding and Treatment:** Seed cells in a 96-well plate and treat with various concentrations of CT900 as described for the cell viability assay.
- **BrdU Labeling:** 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10  $\mu$ M.
- **Fixation and Denaturation:** Remove the labeling medium and add 100  $\mu$ L of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
- **Antibody Incubation:** Wash the wells with wash buffer. Add 100  $\mu$ L of anti-BrdU antibody solution and incubate for 1 hour at room temperature.
- **Secondary Antibody Incubation:** Wash the wells and add 100  $\mu$ L of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
- **Substrate Addition:** Wash the wells and add 100  $\mu$ L of TMB substrate. Incubate for 15-30 minutes at room temperature, protected from light.
- **Stop Reaction:** Add 100  $\mu$ L of stop solution.
- **Data Acquisition:** Measure the absorbance at 450 nm.
- **Analysis:** Express the results as a percentage of BrdU incorporation compared to the vehicle-treated control.

The general workflow for a BrdU incorporation assay is shown below.



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Caption: Experimental workflow for a BrdU incorporation assay.

## Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

- **Cell Culture and Treatment:** Culture cells in 6-well plates and treat with CT900 or vehicle control for 24-48 hours.
- **Cell Harvesting:** Harvest both adherent and floating cells. Wash the cells with ice-cold phosphate-buffered saline (PBS).
- **Fixation:** Resuspend the cell pellet in 500  $\mu$ L of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at  $-20^{\circ}\text{C}$  for at least 2 hours.
- **Staining:** Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500  $\mu$ L of propidium iodide (PI) staining solution (containing 50  $\mu\text{g/mL}$  PI and 100  $\mu\text{g/mL}$  RNase A in PBS).
- **Incubation:** Incubate for 30 minutes at room temperature in the dark.
- **Data Acquisition:** Analyze the samples using a flow cytometer, exciting at 488 nm and measuring the fluorescence emission at  $\sim 617$  nm.
- **Analysis:** Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Conclusion

CT900 represents a promising targeted therapeutic strategy for cancers that overexpress the  $\alpha$ -folate receptor. Its potent and selective inhibition of thymidylate synthase directly impacts the fundamental process of DNA synthesis, leading to S-phase cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working to further understand and develop this class of targeted anticancer agents. Further preclinical and clinical investigation is

warranted to fully elucidate the therapeutic potential of CT900 across various  $\alpha$ -FR-positive malignancies.

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## References

- 1. Facebook [cancer.gov]
- 2. BGC 945, a novel tumor-selective thymidylate synthase inhibitor targeted to alpha-folate receptor-overexpressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONX-0801 - Wikipedia [en.wikipedia.org]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Ovarian Cancer Drug Trial Delivers Astonishing Results | Cancer [labroots.com]
- 6. A phase I trial a FR alpha targeted thymidylate synthase inhibitor CT900 exploring four schedules of treatment in expansion cohorts of patients with high-grade serous ovarian cancer. - ASCO [asco.org]
- 7. Thymidylate synthase inhibition induces S-phase arrest, biphasic mitochondrial alterations and caspase-dependent apoptosis in leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymidylate synthase inhibition induces p53-dependent and p53-independent apoptotic responses in human urinary bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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